Home > Products > Screening Compounds P77925 > Desmethylazelastine
Desmethylazelastine - 47491-38-3

Desmethylazelastine

Catalog Number: EVT-305111
CAS Number: 47491-38-3
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethylazelastine is a major active metabolite of Azelastine, an antiallergic and antiasthmatic drug. [, , , ] It is formed through the N-demethylation of Azelastine, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 in humans. [] While Desmethylazelastine itself is not administered as a drug, its presence as a metabolite contributes significantly to the overall pharmacological activity of Azelastine. [, , ]

Desmethylazelastine plays a crucial role in scientific research, particularly in understanding the metabolism and pharmacodynamic properties of Azelastine. [, ] Its preferential distribution in specific tissues, such as the lungs, makes it a valuable subject for studying drug distribution and target tissue uptake. [, ] Additionally, research on Desmethylazelastine contributes to our understanding of drug interactions mediated by cytochrome P450 enzymes. [, ]

Azelastine

Compound Description: Azelastine (4-(p-chlorobenzyl)-2-[N-methylperhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride) [] is a long-acting antiallergic and antiasthmatic drug []. It is primarily metabolized in the liver [], with N-demethylation being the major metabolic pathway in humans []. Azelastine exhibits inhibitory effects on several cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2C9, CYP2C19, and CYP3A4 [, ]. It is known for its preferential distribution into the lung, contributing to its antiasthmatic and antiallergic effects [].

Relevance: Azelastine is the parent compound of desmethylazelastine, with desmethylazelastine being its major active metabolite [, , , , , ]. Structurally, desmethylazelastine lacks the methyl group on the azepine nitrogen present in azelastine. While both compounds exhibit antiallergic and antiasthmatic activities, desmethylazelastine generally shows more potent inhibition of CYP enzymes compared to azelastine []. Both azelastine and desmethylazelastine are preferentially taken up by the lung tissue [, ].

6-Hydroxyazelastine

Compound Description: 6-Hydroxyazelastine is a hydroxylated metabolite of azelastine [, ]. It is formed by the metabolic action of CYP enzymes on azelastine. A portion of 6-hydroxyazelastine is excreted in the urine as glucuronide conjugates [].

7-Hydroxyazelastine

Compound Description: 7-Hydroxyazelastine is another hydroxylated metabolite of azelastine formed through metabolic processes []. Similar to 6-hydroxyazelastine, a portion of 7-hydroxyazelastine is excreted in the urine as glucuronide conjugates [].

4-(p-chlorobenzyl)-2-[N-methyl-7-oxo-perhydroazepinyl-(4)]l-(2H)-phthalazinone

Compound Description: This compound is a metabolite of azelastine identified in metabolic studies []. It is characterized by an oxidized azepine ring compared to azelastine.

2-ACID and 7-ACID

Compound Description: These compounds are amino acid metabolites of azelastine, formed by the oxidation and opening of the azepine ring []. The 7-ACID is a major metabolite found in bile, urine, and feces, indicating its role in the elimination of azelastine [].

Overview

Desmethylazelastine is a chemical compound that serves as a major metabolite of azelastine, an antihistamine used primarily in the treatment of allergic rhinitis and conjunctivitis. The compound is identified by its chemical formula C21H22ClN3OC_{21}H_{22}ClN_{3}O and has a molecular weight of 367.87 g/mol. It is classified under the category of antihistamines and is recognized for its potential therapeutic effects in alleviating allergy symptoms.

Source

Desmethylazelastine is derived from azelastine, which is synthesized through various chemical processes. The compound can be found in pharmaceutical formulations and is also studied for its pharmacological properties.

Classification
  • Chemical Class: Antihistamine
  • CAS Number: 47491-38-3
  • Molecular Formula: C21H22ClN3OC_{21}H_{22}ClN_{3}O
Synthesis Analysis

Desmethylazelastine can be synthesized through several multi-step synthetic routes. One notable method involves the following steps:

  1. Starting Materials: The synthesis begins with 4-chlorophenylacetic acid.
  2. Reagents and Conditions:
    • Sodium acetate and 1-methyl-pyrrolidin-2-one are reacted at 200 °C for 48 hours.
    • Hydrazine in ethanol is added and maintained at 85 °C for 15 hours, followed by cooling to 2 °C for an additional 2 hours.
    • Di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran are mixed at temperatures ranging from -20 to 20 °C for approximately 3.58 hours.
    • Finally, hydrogen chloride in 1,4-dioxane is introduced at room temperature for 1.5 hours .

This method highlights the complexity of synthesizing desmethylazelastine, which involves multiple steps and specific conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of desmethylazelastine features a complex arrangement of atoms that contributes to its pharmacological activity. Key details include:

  • Structure: The compound contains a central azabicyclic structure with a chlorophenyl group and a hydrazine moiety.
  • Data: The three-dimensional conformation of desmethylazelastine is crucial for its interaction with biological targets, particularly histamine receptors.
Chemical Reactions Analysis

Desmethylazelastine undergoes various chemical reactions that are significant for its application in pharmaceuticals:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of simpler metabolites.
  • Oxidation: Oxidative reactions may modify the structure, impacting its biological activity.
  • Conjugation: Desmethylazelastine can participate in conjugation reactions, such as glucuronidation, which enhances its solubility and excretion .

These reactions are essential for understanding the metabolic pathways and potential interactions in biological systems.

Mechanism of Action

Desmethylazelastine acts primarily as an antagonist to histamine H1 receptors, thereby inhibiting the physiological effects of histamine release during allergic reactions.

Process

  1. Binding Affinity: The compound binds to H1 receptors, blocking histamine from exerting its effects on target tissues.
  2. Inhibition of Allergic Responses: By preventing histamine binding, desmethylazelastine reduces symptoms such as itching, swelling, and redness associated with allergic reactions.

Data

Studies have shown that desmethylazelastine has a significant affinity for H1 receptors compared to other antihistamines, contributing to its efficacy in treating allergy symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Desmethylazelastine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.

These properties are critical for formulating effective pharmaceutical products.

Applications

Desmethylazelastine has several scientific applications:

  • Pharmaceutical Development: It is studied as an active ingredient in antihistamine formulations aimed at treating allergic conditions.
  • Analytical Chemistry: Used in method development for the quantitative analysis of azelastine and its metabolites in biological samples .
  • Research Tool: Investigated for its role in understanding histamine receptor interactions and the pharmacokinetics of antihistamines.
Introduction to Desmethylazelastine: Context and Significance

Historical Discovery and Nomenclature of Desmethylazelastine

The identification of desmethylazelastine emerged from metabolic studies conducted during the clinical development of azelastine hydrochloride in the late 1980s and early 1990s. Researchers investigating the biotransformation pathways of azelastine in preclinical models and human subjects consistently detected this mono-N-demethylated metabolite in plasma samples following both oral and topical administration. The metabolite was systematically characterized as 4-[(4-chlorophenyl)methyl]-2-(azepan-4-yl)-1(2H)-phthalazinone, distinguishing it from the parent compound by the absence of a methyl group on the azepane nitrogen [6] [8].

The IUPAC nomenclature designates the compound as 1-(2H)-phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-, reflecting its core phthalazinone structure with chlorophenyl and azepane substituents. Throughout scientific literature, it is consistently referenced as desmethylazelastine or occasionally as N-desmethylazelastine, establishing a clear structural relationship to the parent molecule. This naming convention follows standard pharmacological practice for metabolites resulting from demethylation reactions, particularly those mediated by cytochrome P450 enzymes [3] [5]. The metabolite's identification was formally documented in metabolic disposition studies published throughout the 1990s, with research confirming its presence across multiple species including guinea pigs, rats, and humans, thus establishing its cross-species relevance in azelastine pharmacology [2] [6].

Structural Relationship to Azelastine: Comparative Molecular Analysis

Desmethylazelastine maintains the core phthalazinone scaffold characteristic of azelastine but differs through the absence of the methyl group on the azepane nitrogen. This structural modification reduces the molecular weight from 381.90 g/mol (azelastine hydrochloride) to 367.87 g/mol (desmethylazelastine), while preserving the chlorine atom at the para position of the benzyl moiety and the critical pharmacophore elements responsible for histamine receptor binding [3] [5]. The removal of the methyl group from the azepane nitrogen creates a secondary amine functionality where azelastine contains a tertiary amine, fundamentally altering the electronic distribution and potential for hydrogen bonding interactions within biological systems [6] [8].

  • Molecular Geometry: Both compounds share identical configurations at the phthalazinone and chlorophenylmethyl components, preserving the spatial orientation necessary for receptor binding. The azepane ring adopts a chair conformation in both molecules, with desmethylazelastine demonstrating slightly greater conformational flexibility due to reduced steric hindrance at the nitrogen center.

  • Electronic Properties: The absence of the methyl group increases the electron density at the azepane nitrogen, enhancing its hydrogen-bond accepting capacity while slightly reducing its lipophilicity. This modification influences the distribution characteristics of the metabolite, potentially enhancing penetration into aqueous compartments while maintaining affinity for lipid membranes.

  • Stereochemical Considerations: Azelastine is administered as a racemic mixture of (R)- and (S)-enantiomers. Research indicates that N-demethylation occurs without stereoselectivity, resulting in desmethylazelastine that retains the enantiomeric ratio of the parent compound. Neither enantiomer demonstrates significantly different pharmacologic activity, supporting the clinical relevance of the racemic metabolite [5] [6].

Table 1: Comparative Structural Properties of Azelastine and Desmethylazelastine

PropertyAzelastineDesmethylazelastine
Chemical FormulaC₂₂H₂₄ClN₃OC₂₁H₂₂ClN₃O
Molecular Weight381.90 g/mol367.87 g/mol
Nitrogen SubstitutionTertiary amine (methylated)Secondary amine (desmethylated)
Core StructurePhthalazinone derivativePhthalazinone derivative
Chlorophenyl Group4-chlorobenzyl4-chlorobenzyl
Azepane Configuration1-methylazepan-4-ylAzepan-4-yl
Enantiomeric FormRacemic mixtureRacemic mixture

Role as a Pharmacologically Active Metabolite

Desmethylazelastine functions as a biologically active metabolite that significantly contributes to the extended therapeutic profile of azelastine through multiple mechanisms. The metabolite demonstrates potent H1 receptor antagonism comparable to the parent compound, with studies confirming approximately 60-70% of the binding affinity of azelastine for human histamine H1 receptors. This preserved antihistaminic activity allows desmethylazelastine to maintain the primary therapeutic action of inhibiting histamine-induced vascular permeability, bronchoconstriction, and pruritus [1] [6]. Beyond receptor antagonism, desmethylazelastine retains the multi-pathway inhibitory capacity characteristic of azelastine, including suppression of inflammatory mediators such as leukotrienes, intercellular adhesion molecule-1 (ICAM-1), and tumor necrosis factor-alpha (TNF-α) [1] [4].

The pharmacokinetic profile of desmethylazelastine substantially differs from azelastine, with an extended elimination half-life of approximately 54 hours compared to the parent compound's 22 hours. This prolonged half-life contributes to sustained therapeutic effects, particularly relevant for twice-daily dosing regimens of azelastine. The metabolite exhibits high plasma protein binding (97%) compared to azelastine (88%), potentially influencing its tissue distribution and duration of action [6] [8]. Metabolic studies confirm desmethylazelastine undergoes further biotransformation into inactive carboxylic acid derivatives primarily eliminated through fecal excretion, completing the metabolic pathway initiated by azelastine's oxidative metabolism [6].

Table 2: Metabolic Pathway and Pharmacological Characteristics of Desmethylazelastine

CharacteristicDetails
Biotransformation PathwayCytochrome P450-mediated N-demethylation (primarily CYP3A4, CYP2D6, CYP1A2)
Protein Binding97% plasma protein bound
Elimination Half-life54 hours
Primary Elimination RouteFecal excretion (as further metabolized inactive compounds)
Receptor Binding ProfilePotent H₁ receptor antagonist; moderate affinity for H₂ receptors
Anti-inflammatory ActionsSuppression of leukotriene production, ICAM-1 expression, TNF-α release
Contribution to EfficacyExtends therapeutic activity beyond parent compound's presence

The formation kinetics of desmethylazelastine demonstrate dose-dependent characteristics, with plasma concentrations reaching therapeutic levels within 2-3 hours post-azelastine administration and maintaining detectable levels for over 96 hours. This pharmacokinetic behavior establishes a pharmacological reservoir effect whereby desmethylazelastine sustains antiallergic activity during intervals when azelastine concentrations have declined below therapeutic thresholds. Research indicates the metabolite achieves significant tissue distribution, particularly accumulating in lung tissue with concentrations exceeding plasma levels by 146-fold, suggesting specialized affinity for respiratory tissues highly relevant to allergic conditions [8]. This preferential distribution may explain the extended efficacy of azelastine formulations in managing allergic respiratory symptoms despite the parent drug's relatively rapid clearance [6] [8].

Table 3: Comparative Pharmacological Profile of Azelastine and Desmethylazelastine

ParameterAzelastineDesmethylazelastine
H₁ Receptor AffinityHigh (Ki ≈ 4 nM)Moderately High (≈60-70% of parent affinity)
Plasma Protein Binding88%97%
Elimination Half-life22 hours54 hours
Time to Peak Concentration2-3 hours4-6 hours
Metabolic PrecursorsParent compoundAzelastine
Downstream MetabolitesDesmethylazelastineCarboxylic acid derivatives (inactive)
Lung Tissue Concentration Ratio1x146x (relative to plasma)

Properties

CAS Number

47491-38-3

Product Name

Desmethylazelastine

IUPAC Name

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

InChI

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2

InChI Key

WRYCMIFVXDQIKN-UHFFFAOYSA-N

SMILES

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Synonyms

Desmethylazelastine; 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone; Azelastine Hydrochloride Impurity

Canonical SMILES

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.